![molecular formula C16H21F3N2O2S B6446490 N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2548997-44-8](/img/structure/B6446490.png)
N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide
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Overview
Description
Trifluoromethyl phenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group and a phenyl group . They are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethyl phenyl compounds often involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Molecular Structure Analysis
The molecular structure of trifluoromethyl phenyl compounds can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy . The trifluoromethyl group introduces unique electronic and steric effects that can influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Trifluoromethyl phenyl compounds can undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and radical reactions . The trifluoromethyl group is electron-withdrawing, which can activate the phenyl ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl phenyl compounds can be influenced by the presence of the trifluoromethyl group. This group is highly electronegative, which can increase the compound’s polarity and influence its solubility, boiling point, and melting point .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It enables the connection of chemically diverse fragments. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. These reagents rapidly undergo transmetalation with palladium(II) complexes, leading to efficient bond formation .
Drug Development
The trifluoromethyl group (-CF3) has been strategically incorporated into drug molecules. For instance, a molecule containing a -CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring exhibited improved drug potency. This enhancement resulted from lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biological and Chemical Functions
Researchers have developed synthetic protocols to create a comprehensive toolkit for R&D chemists. This toolkit includes -CF3-containing compounds that perform diverse biological and chemical functions. These compounds can be tailored for specific applications, such as enzyme inhibition or other bioactive roles .
Analytical Chemistry
Flubendiamide: , a compound related to the trifluoromethyl group, serves as an analytical reference standard. It is used for determining analyte concentrations in vegetables and fruits using high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) or tandem mass spectrometry (HPLC-MS/MS) .
Mechanism of Action
Safety and Hazards
Future Directions
The development of new synthetic methods and applications for trifluoromethyl phenyl compounds is an active area of research . Future directions may include the design of new trifluoromethyl phenyl compounds with improved pharmacological activity, the development of more efficient and selective synthetic methods, and the exploration of new applications in areas such as materials science and catalysis .
properties
IUPAC Name |
N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2S/c17-16(18,19)15-6-2-1-4-12(15)10-21-9-3-5-13(11-21)20-24(22,23)14-7-8-14/h1-2,4,6,13-14,20H,3,5,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRHBYVJBRUSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide |
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